Fluorinated compounds have garnered significant attention in various fields, including drug discovery, due to the unique properties imparted by fluorine atoms when incorporated into molecules. The development of novel fluorinating agents and methodologies is crucial for advancing the synthesis and application of these compounds. Among these, 4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a compound of interest due to its potential utility in various applications.
The introduction of fluorine into pharmaceuticals can significantly alter their biological activity, metabolic stability, and membrane permeability. The activation of hydroxyl groups using 4-fluorobenzenesulfonyl chloride for the attachment of biologicals to solid supports has therapeutic implications, such as in the bioselective separation of lymphocyte subsets and tumor cells2. This showcases the compound's utility in enhancing the efficacy and specificity of biological interactions.
In the field of material science, fluorinated compounds contribute to the development of polymers with desirable properties. For example, soluble fluoro-polyimides derived from aromatic diamines with trifluoromethyl groups exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability3. These properties are essential for applications that require materials to maintain performance under extreme conditions.
Fluorinated compounds also play a role in the development of fluorescent probes for sensing applications. Compounds such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogs have been used to create probes sensitive to pH changes and selective for metal cations like magnesium and zinc4. The high acidity of the fluorophenol moiety in these compounds is responsible for their sensitivity and selectivity, demonstrating the potential of fluorinated compounds in analytical chemistry.
The compound is synthesized through various chemical processes and has applications in organic synthesis, particularly in pharmaceuticals and agrochemicals. It is categorized under halogenated organic compounds, specifically those containing both fluorine and chlorine substituents.
The synthesis of 4-fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-trichloromethylbenzoyl chloride with hydrofluoric acid in the presence of a catalyst such as antimony pentachloride.
The molecular structure of 4-fluoro-2-(trifluoromethyl)benzoyl chloride features a benzene ring substituted with both a fluorine atom and a trifluoromethyl group, alongside a carbonyl chloride functional group.
4-Fluoro-2-(trifluoromethyl)benzoyl chloride participates in various chemical reactions typical for acyl chlorides.
The mechanism of action for 4-fluoro-2-(trifluoromethyl)benzoyl chloride primarily involves nucleophilic attack on the carbonyl carbon by nucleophiles.
This reactivity makes it valuable in synthetic organic chemistry for modifying various substrates.
The physical and chemical properties of 4-fluoro-2-(trifluoromethyl)benzoyl chloride are crucial for its handling and application.
4-Fluoro-2-(trifluoromethyl)benzoyl chloride finds extensive use in several scientific fields:
4-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS 189807-21-4) is an aromatic acyl chloride with the molecular formula C₈H₃ClF₄O and a molecular weight of 226.55–226.56 g/mol [1] [3] [4]. Its structure features a benzoyl chloride group (-C(Cl)=O) substituted at the 1-position of the benzene ring, with fluorine at the 4-position and a trifluoromethyl group (-CF₃) at the 2-position. This arrangement creates an asymmetric electron distribution, significantly influencing the compound’s reactivity. The presence of both electron-withdrawing groups (fluorine and trifluoromethyl) adjacent to the acyl chloride enhances its electrophilic character [1] [4].
Table 1: Atomic-Level Molecular Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | FC1=CC=C(C(Cl)=O)C(=C1)C(F)(F)F |
| InChI Key | OEYHURRIOWWRMD-UHFFFAOYSA-N |
| InChI | 1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H |
The trifluoromethyl group contributes substantial steric bulk and inductive effects, while the fluorine atom modulates electronic properties through resonance and field effects. The acyl chloride (-COCl) serves as the primary reactive site, enabling nucleophilic substitution reactions essential for forming esters, amides, and other derivatives [1] [4] [6].
This compound exhibits well-defined thermodynamic properties critical for handling and purification. It is a colorless to pale yellow liquid at ambient temperatures, with a characteristic pungent odor typical of acyl chlorides. Its boiling point is consistently reported as 157°C (315°F) at standard atmospheric pressure [1] [3] [6]. Density measurements show minor variations across sources, averaging 1.495 g/mL at 25°C (77°F), though one study reports 1.51 g/mL, potentially reflecting measurement methodology differences [1] [4] [6].
Table 2: Experimentally Determined Thermodynamic Constants
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 157°C (315°F) | Atmospheric pressure |
| Density | 1.495 g/mL | 25°C (77°F) |
| Refractive Index (n20/D) | 1.468 | 20°C, Sodium D-line |
| Flash Point | 85°C (185°F) | Closed cup |
The refractive index, measured at 20°C using the sodium D-line, is 1.468 [1] [4] [6]. This value aligns with expectations for aromatic fluorinated compounds, reflecting the compound’s polarizability and molecular packing. The flash point of 85°C (185°F) confirms flammability risks during high-temperature operations [1] [3].
4-Fluoro-2-(trifluoromethyl)benzoyl chloride is immiscible with water due to its hydrophobic aromatic backbone and non-polar trifluoromethyl group. Upon contact with aqueous media, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) and generating the corresponding carboxylic acid [3] [6]. This reaction is highly exothermic and necessitates strict moisture control during synthetic applications.
In organic solvents, its solubility follows polarity trends:
Table 3: Solubility and Reactivity Behavior
| Solvent Category | Solubility/Reactivity |
|---|---|
| Water | Immiscible; rapid hydrolysis to carboxylic acid |
| Hydrocarbons (Hexane) | Miscible; stable |
| Chlorinated Solvents | Miscible; stable with anhydrous handling |
| Alcohols | Reacts exothermically to form esters |
| Amines | Forms amides; potential overreaction hazards |
The trifluoromethyl group enhances solubility in fluorinated solvents, making it useful for specialized synthetic protocols. Reactivity is further amplified by the electron-deficient aromatic ring, which facilitates electrophilic reactions at the carbonyl carbon [4] [6].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: